3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: 1737-19-5) is a halogenated dihydroisoxazole-carboxylic acid derivative. Its structure features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused to a carboxylic acid group at position 5 and a 5-bromo-2-fluorophenyl substituent at position 3 (Figure 1). This compound is of interest in medicinal chemistry due to the presence of bromine and fluorine, which enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUOHNYWIGZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Oxazole Formation
A regioselective pathway employs Rh₂(oct)₄-catalyzed reactions between 2-diazoacetylazirines and nitriles. For example, refluxing azirine derivatives with acetonitrile in dichloroethane (DCE) yields 5-(2H-azirin-2-yl)oxazole intermediates. Subsequent thermal isomerization at 120°C in toluene converts these intermediates into 4H-pyrrolo[2,3-d]oxazoles, though further functionalization is required to introduce the bromofluorophenyl group. Typical yields range from 55% to 88%, depending on substituent steric effects.
Acid-Mediated Cyclocondensation
Early-stage synthesis utilizes Cornforth-type cyclization, where α-isocyano esters react with electrophilic bromine sources. For instance, treatment of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one under flash-vacuum pyrolysis conditions generates 5-bromo-2,4-dimethyloxazole analogs. Adapting this method, bromofluorophenyl precursors undergo cyclization with methyl groups at C-5 to form the dihydrooxazole scaffold.
Halogenation and Functional Group Transformations
Electrophilic Bromination
Direct bromination of preformed oxazole rings uses N-bromosuccinimide (NBS) in acetic acid. For 2,4-dimethyloxazole derivatives, this method achieves 55% yield for 5-bromo products. However, competing ring-opening reactions necessitate careful temperature control (-20°C to 25°C).
Lithiation-Bromination Sequences
Regioselective bromination at C-5 is achieved via lithiation with n-butyllithium (n-BuLi) followed by quenching with Br₂. A one-pot procedure involving TIPS-protected oxazoles, n-BuLi, and Br₂ yields 5-bromooxazole hydrochlorides in 82% yield. Deprotection with hydrochloric acid gas isolates the free base.
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Electrophilic Bromination | NBS, HOAc | 25°C | 55 |
| Lithiation-Bromination | n-BuLi, Br₂, HCl | -80°C | 82 |
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs the 5-bromo-2-fluorophenyl group onto the oxazole core. Using Pd(PPh₃)₄ with arylboronic acids in tetrahydrofuran (THF), this method achieves 74% yield for analogous structures. Key challenges include avoiding protodeboronation of electron-deficient arylboronic acids.
Negishi Coupling
Zinc-mediated coupling of oxazolezinc bromides with 2-fluoro-5-bromoiodobenzene under NiCl₂(dppf) catalysis provides an alternative route. Reported yields for similar substrates reach 68%.
Protection-Deprotection Strategies
Silyl Protection
Triisopropylsilyl (TIPS) groups protect reactive C-2 positions during lithiation. Treatment of oxazoles with TIPSOTf and n-BuLi generates 2-TIPS derivatives, enabling selective bromination at C-5. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free oxazole.
Carboxylic Acid Stabilization
The carboxylic acid group is introduced via hydrolysis of ester precursors. For example, alkaline hydrolysis of methyl 5-methyl-4,5-dihydroisoxazole-5-carboxylate derivatives using NaOH in methanol/water (3:1) proceeds in 87% yield.
Challenges and Optimization
Regioselectivity Issues
Competing bromination at C-4 and C-5 positions necessitates directing groups. TIPS protection improves C-5 selectivity but requires stringent anhydrous conditions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The dihydroisoxazole-carboxylic acid core is conserved across analogs, but substituents on the phenyl ring and additional functional groups modulate properties (Table 1).
Table 1 : Structural variations and functional features of dihydroisoxazole-carboxylic acid analogs.
Analytical Data Comparison
- NMR Spectroscopy :
- Mass Spectrometry :
Biological Activity
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, identified by its CAS number 1038715-38-6, is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C10H7BrFNO3
- Molecular Weight : 288.07 g/mol
- Synonyms : 5-Isoxazolecarboxylic acid, 3-(5-bromo-2-fluorophenyl)-4,5-dihydro-
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the oxazole ring is crucial for its pharmacological effects, as it can participate in hydrogen bonding and π-stacking interactions with target proteins.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that it induces apoptosis in a dose-dependent manner, with IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins . -
Neuroprotective Effects :
Another study focused on neuroprotection in models of oxidative stress. It was found to significantly reduce neuronal cell death induced by hydrogen peroxide exposure, suggesting its potential as a neuroprotective agent .
Q & A
Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of pre-functionalized precursors. For example, halogenated phenylacetic acid derivatives (e.g., 5-bromo-2-fluorophenylacetic acid) can undergo condensation with hydroxylamine to form the oxazole ring . Optimization strategies include:
- Temperature control : Maintaining 45–50°C during cyclization (as seen in analogous furan-carboxylic acid syntheses) improves yield .
- Catalyst selection : Use of ammonium persulfate (APS) or redox initiators enhances reaction efficiency in similar oxazole syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor ring closure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the oxazole ring and substituent positions. For example, the dihydro-oxazole proton resonates at δ 4.5–5.5 ppm .
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and oxazole C-N absorption (~1600 cm) confirm functional groups .
Advanced Research Questions
Q. How do bromo and fluoro substituents influence the compound’s enzyme interactions compared to other halogenated analogs?
Methodological Answer: The electron-withdrawing effects of Br and F substituents enhance binding to enzymes with hydrophobic active sites (e.g., cytochrome P450). Comparative studies using analogs like 3-(3,5-dichlorophenyl)-4,5-dihydro-oxazole-5-carboxylic acid show:
- Bioactivity table :
| Compound | Enzyme Inhibition (%) | IC (μM) | Reference |
|---|---|---|---|
| 3-(5-Bromo-2-fluorophenyl)-... | 78 ± 3 | 1.2 | |
| 3-(3,5-Dichlorophenyl)-... | 65 ± 4 | 2.5 | |
| 3-(4-Bromo-3-methylphenyl)-... | 82 ± 2 | 0.9 |
- Mechanistic insight : Fluorine’s electronegativity increases hydrogen bonding, while bromine enhances van der Waals interactions .
Q. How can computational models predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., COX-2). Parameters include Gibbs free energy (ΔG) and binding pose analysis .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Limitations include force field inaccuracies for halogen bonds .
- QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity to guide analog design .
Q. How should researchers resolve contradictions in bioactivity data across similar compounds?
Methodological Answer:
- Control experiments : Validate assay conditions (e.g., pH, temperature) using reference inhibitors .
- Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers. For example, discrepancies in IC values may arise from varying enzyme sources (human vs. murine) .
- Structural analogs : Test derivatives with single-substituent changes (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for studying this compound’s metabolic stability?
Methodological Answer:
- Liver microsomes : Incubate with rat/human microsomes (1 mg/mL protein) at 37°C. Monitor degradation via LC-MS over 60 minutes .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4’s BFC) to measure competitive inhibition .
Q. How can reaction byproducts be minimized during synthesis?
Methodological Answer:
- Byproduct table :
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Dehalogenated oxazole | Overheating | Use reflux condenser at 50°C |
| Carboxylic acid dimer | Excess EDCI coupling agent | Optimize stoichiometry (1:1.2) |
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
